molecular formula C17H15ClN4O2S B11650084 3-(5-Chlorothiophen-2-yl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-71-4

3-(5-Chlorothiophen-2-yl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11650084
CAS No.: 302918-71-4
M. Wt: 374.8 g/mol
InChI Key: BXCSVOFCTCWKAR-VXLYETTFSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chlorothiophene moiety: This step involves the coupling of the pyrazole ring with a chlorothiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzylidene hydrazide: The final step involves the condensation of the pyrazole derivative with an aldehyde (in this case, 4-ethoxybenzaldehyde) to form the benzylidene hydrazide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Chlorothiophen-2-yl)-N’-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Chlorothiophen-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(5-Chlorothiophen-2-yl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethoxy group, for example, may enhance its solubility or alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

302918-71-4

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-12-5-3-11(4-6-12)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

BXCSVOFCTCWKAR-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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